
Allyl propionate
Overview
Description
Allyl propionate (C₆H₁₀O₂; IUPAC name: prop-2-en-1-yl propanoate) is an ester derived from propionic acid and allyl alcohol. Its molecular weight is 114.144 g/mol, with a ChemSpider ID of 55257 and EINECS number 219-307-8 . It is widely used in flavor and fragrance industries due to its fruity odor, often described as pineapple-like. The compound is synthesized via esterification reactions, typically catalyzed by acids (e.g., sulfuric acid) or metal salts (e.g., ferric chloride hexahydrate) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl propionate can be synthesized through the esterification of propanoic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of propanoic acid and allyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Allyl propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propanoic acid and other oxidation products.
Reduction: Reduction of this compound can yield allyl alcohol and propanoic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions
Major Products:
Oxidation: Propanoic acid and other carboxylic acids.
Reduction: Allyl alcohol and propanoic acid.
Substitution: Various substituted allyl compounds depending on the nucleophile used
Scientific Research Applications
Chemical Synthesis and Industrial Applications
1.1 Production of Other Chemicals
Allyl propionate serves as a precursor in the synthesis of various chemicals. It can be utilized in the production of allyl acetate through esterification processes, which are vital for creating solvents and intermediates in chemical manufacturing . The ability to produce high yields of allyl acetate from this compound emphasizes its role in industrial chemistry.
1.2 Solvent Properties
Due to its moderate volatility and low toxicity, this compound is used as a solvent in several applications, including coatings and adhesives. Its properties make it suitable for formulations requiring good solvency power without posing significant health risks .
Food Industry Applications
2.1 Flavoring Agent
this compound is utilized as a flavoring agent in the food industry due to its fruity aroma, which enhances the sensory attributes of various food products. Its application is particularly noted in confectionery and baked goods, where it contributes to flavor complexity .
2.2 Safety Assessments
Research into the safety of this compound has indicated low toxicity levels when used appropriately in food products. Studies have shown that it does not exhibit significant adverse effects at common usage levels, making it a favorable choice for food applications .
Pharmaceutical Applications
3.1 Drug Formulation
In pharmaceuticals, this compound can be used as an excipient or a component in drug formulations. Its chemical stability and compatibility with various active pharmaceutical ingredients (APIs) make it a candidate for enhancing drug delivery systems .
3.2 Antimicrobial Properties
Recent studies have explored the antimicrobial properties of allyl esters, including this compound. Research indicates that it may possess inhibitory effects against certain bacteria and fungi, suggesting potential applications in preserving pharmaceuticals and food products .
Case Studies
Mechanism of Action
The mechanism of action of allyl propionate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membranes of microorganisms. The allyl group in this compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Analogues
Allyl Acetate (C₅H₈O₂)
- Structure : Prop-2-en-1-yl acetate.
- Applications : Used in polymer production and as a flavoring agent.
- Reactivity : Inactive in reducing bacterial spore heat resistance, similar to allyl propionate .
- Catalytic Metathesis: Allyl acetate shows lower reaction rates compared to this compound and allyl hexanoate in Ru- and Re-catalyzed metathesis. Conversions increase with ester chain length (e.g., allyl hexanoate achieves higher yields) .
Allyl Cyclohexyl Propionate (C₁₂H₂₀O₂)
- Structure : Cyclohexyl group substituted into propionate.
- Applications: Key in pineapple flavor formulations, offering a "tasty, sweet, and natural" note compared to ethyl butyrate or allyl caproate .
4-Pentenyl Propionate (C₈H₁₄O₂)
- Role in Odor : Contributes to green, fruity odors in edible fruits, similar to this compound. Both are derived from fatty acid pathways .
Volatile Organic Compound (VOC) Profiles
- Fermented Foods : this compound is absent in Lactobacillus-fermented pickles, where ethyl propionate dominates. Natural fermentation favors sulfur compounds (e.g., dimethyl disulfide) over esters .
Biological Activity
Allyl propionate (C6H10O2) is an organic compound classified as an allyl ester, derived from propionic acid and allyl alcohol. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C6H10O2
- Molecular Weight : 114.15 g/mol
- Physical State : Colorless to pale yellow liquid
- Odor : Characteristic fruity aroma
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria and fungi.
- Case Study : A study conducted by Duke's Phytochemical Database reported that this compound has a minimum inhibitory concentration (MIC) against certain bacteria at concentrations as low as 1-15 ppm, indicating its potential as a natural preservative in food products .
2. Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory responses.
- Mechanism : It has been observed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro models .
3. Anticancer Potential
This compound's anticancer properties have been explored in various studies, particularly in relation to its effects on cell proliferation and apoptosis.
- In Vitro Studies : Research has demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
Data Table: Biological Activities of this compound
Safety and Toxicity
This compound has been evaluated for its safety profile:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing allyl propionate, and how can reproducibility be ensured?
this compound (C₆H₁₀O₂) is typically characterized using gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. The IUPAC name (propanoic acid, 2-propenyl ester) and CAS registry number (2408-20-0) should be cross-referenced with spectral libraries . To ensure reproducibility, experimental protocols must detail solvent systems, instrument calibration parameters, and purity thresholds for reagents, as outlined in standardized methods for chemical characterization .
Q. What are the optimal conditions for synthesizing this compound, and how do catalysts influence yield?
this compound can be synthesized via esterification of propionic acid with allyl alcohol under acid catalysis (e.g., sulfuric acid). Biphasic reaction conditions (e.g., water-organic solvent systems) improve yield by reducing side reactions like hydrolysis . Catalyst selection (e.g., tert-butyl sulfinyl propionate) can enhance regioselectivity, though yields vary depending on substrate steric effects (e.g., 43–60% for cycloalkenyl acetates) .
Q. How should purification protocols be designed to isolate this compound from reaction mixtures?
Distillation under reduced pressure is preferred due to this compound’s volatility (boiling point ~144°C). Fractional distillation coupled with molecular sieves removes residual water. For complex mixtures, column chromatography using silica gel and non-polar eluents (e.g., hexane:ethyl acetate) separates allyl esters from byproducts. Detailed protocols must be included in supplementary materials to enable replication .
Advanced Research Questions
Q. What radical displacement mechanisms govern this compound’s role in polymerization reactions?
During free-radical polymerization, this compound acts as a chain-transfer agent via radical displacement, evidenced by ethane and CO₂ evolution. This mechanism terminates growing polymer chains, reducing molecular weight. Kinetic studies require monitoring gas byproducts and quantifying chain-transfer constants using Arrhenius plots .
Q. How does this compound metabolism interfere with biomarker identification in toxicological studies?
this compound is metabolized to 3-hydroxypropylmercapturic acid (3-HPMA), a glutathione conjugate also produced by acrolein, allylamine, and allyl halides. To distinguish exposure sources, researchers should pair 3-HPMA quantification with isotope-labeling or tandem mass spectrometry (LC-MS/MS) to detect unique fragmentation patterns .
Q. How can contradictory yield data in this compound-mediated syntheses be resolved?
Discrepancies in sulfoxide yields (e.g., 43–60% vs. "modest" yields in Pd-catalyzed reactions ) arise from substrate electronic effects and catalyst compatibility. Systematic screening of Lewis acids (e.g., Pd(PPh₃)₄) and reaction solvents (e.g., DMF vs. THF) under controlled atmospheres (N₂/Ar) is critical. Multivariate analysis (e.g., DOE) identifies optimal parameters .
Q. What strategies improve stereochemical control in this compound-derived products?
Chiral auxiliaries (e.g., tert-butyl sulfinyl groups) enforce enantioselectivity in cyclization reactions. For example, tert-butyl 3-isopropylsulfinylpropionate achieves 57% yield of cyclohexenyl sulfoxides with >90% enantiomeric excess (ee) under biphasic conditions. Polar solvents stabilize transition states, while temperature gradients minimize racemization .
Q. How can analytical methods mitigate interference from co-metabolites in this compound studies?
High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) differentiates 3-HPMA from structurally similar metabolites. Method validation should include spike-and-recovery experiments in biological matrices (e.g., urine) and cross-reactivity testing against allyl alcohol derivatives . Subsampling protocols (e.g., incremental homogenization) reduce preparation errors in large datasets .
Q. What regulatory considerations apply to this compound derivatives in pharmaceutical research?
Derivatives like allylprodine (3-allyl-1-methyl-4-phenyl-4-piperidinol propionate) are classified as controlled substances. Researchers must comply with synthetic route reporting requirements and purity standards (>98%) under frameworks like the Controlled Drugs and Substances Act. Stability studies (e.g., accelerated degradation under UV light) are mandatory for preclinical dossiers .
Properties
IUPAC Name |
prop-2-enyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFWKHVQMACVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047668 | |
Record name | Allyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid with a sharp sour apple/apricot odour | |
Record name | Allyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/538/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
124.00 to 125.00 °C. @ 760.00 mm Hg | |
Record name | Allyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029487 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.914 (20°) | |
Record name | Allyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/538/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2408-20-0 | |
Record name | Allyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2408-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALLYL PROPIONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7620 | |
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Record name | Propanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OYW8C5029 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Allyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029487 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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